molecular formula C5H7CuO2 B13148971 Copper(I)acetylacetonate

Copper(I)acetylacetonate

Cat. No.: B13148971
M. Wt: 162.65 g/mol
InChI Key: KKBQOLVWHMQICV-UHFFFAOYSA-N
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Description

Copper(I) acetylacetonate is a coordination compound with the chemical formula Cu(C5H7O2). It is a copper complex where the copper ion is in the +1 oxidation state, coordinated with acetylacetonate ligands. This compound is known for its applications in various fields, including catalysis, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(I) acetylacetonate can be synthesized through the reaction of copper(I) chloride with acetylacetone in the presence of a base. The reaction typically involves the following steps:

  • Dissolution of copper(I) chloride in an appropriate solvent such as ethanol.
  • Addition of acetylacetone to the solution.
  • Introduction of a base, such as sodium hydroxide, to facilitate the formation of the copper(I) acetylacetonate complex.
  • The reaction mixture is then stirred and heated to promote the reaction, followed by cooling to precipitate the product.

Industrial Production Methods: Industrial production methods for copper(I) acetylacetonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Copper(I) acetylacetonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to copper(II) acetylacetonate in the presence of oxidizing agents.

    Reduction: It can be reduced to metallic copper under certain conditions.

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.

Major Products:

    Oxidation: Copper(II) acetylacetonate.

    Reduction: Metallic copper.

    Substitution: Copper complexes with different ligands.

Scientific Research Applications

Copper(I) acetylacetonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

    Medicine: Research is ongoing into its use in cancer treatment due to its ability to generate reactive oxygen species.

    Industry: It is used in the production of advanced materials, including thin films and nanoparticles, due to its stability and reactivity.

Mechanism of Action

The mechanism by which copper(I) acetylacetonate exerts its effects involves the coordination of the copper ion with the acetylacetonate ligands. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. In biological systems, the compound can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

    Copper(II) acetylacetonate: A similar compound where the copper ion is in the +2 oxidation state.

    Nickel(II) acetylacetonate: A nickel complex with similar coordination properties.

    Cobalt(II) acetylacetonate: A cobalt complex with similar coordination properties.

Uniqueness: Copper(I) acetylacetonate is unique due to its +1 oxidation state, which imparts different reactivity and stability compared to its +2 counterpart. This makes it particularly useful in specific catalytic and synthetic applications where the +1 oxidation state is advantageous.

Properties

Molecular Formula

C5H7CuO2

Molecular Weight

162.65 g/mol

IUPAC Name

copper(1+);pentane-2,4-dione

InChI

InChI=1S/C5H7O2.Cu/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1

InChI Key

KKBQOLVWHMQICV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.[Cu+]

Origin of Product

United States

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